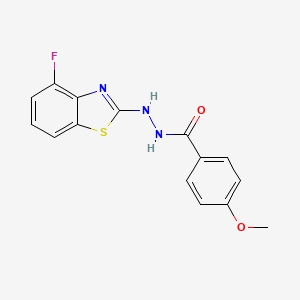

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse pharmacological activities, such as antimicrobial, antifungal, and anticancer properties .

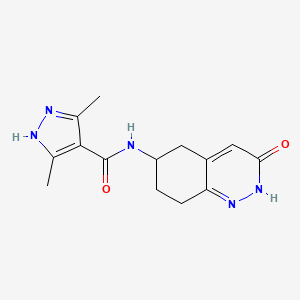

Molecular Structure Analysis

The molecular structure of benzothiazoles typically consists of a benzene ring fused to a thiazole ring. The presence of a fluorine atom and a methoxy group in the molecule could influence its reactivity and biological activity .Chemical Reactions Analysis

Benzothiazoles can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and addition reactions . The specific chemical reactions of “N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide” are not documented.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzothiazoles are generally stable compounds. They may exhibit fluorescence, making them useful in certain applications . The specific properties of “N’-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide” are not available.Wissenschaftliche Forschungsanwendungen

- Thiazoles, including our compound, have been investigated for their antioxidant potential. Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. By scavenging reactive oxygen species, these compounds contribute to overall health and disease prevention .

- Thiazole derivatives have shown promise as analgesics and anti-inflammatory agents. Their ability to modulate pain perception and reduce inflammation makes them relevant for managing pain conditions and inflammatory diseases .

- Thiazoles exhibit antimicrobial and antifungal properties. Researchers have explored their effectiveness against various pathogens, including bacteria and fungi. Our compound may contribute to combating infections and supporting antibiotic therapy .

- Investigations into thiazole derivatives have revealed antiviral activity. While more research is needed, these compounds could be valuable in the fight against viral infections .

- Thiazoles have been studied for their neuroprotective properties. They may help prevent or mitigate neurodegenerative conditions by preserving neuronal function and reducing oxidative stress .

- Some thiazole derivatives exhibit antitumor and cytotoxic effects. For instance, certain synthesized compounds have demonstrated potent activity against cancer cells. These findings open avenues for further exploration in cancer therapy .

Antioxidant Properties

Analgesic and Anti-Inflammatory Effects

Antimicrobial and Antifungal Activity

Antiviral Potential

Neuroprotective Effects

Antitumor and Cytotoxic Activity

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzothiazole derivatives, have been found to exhibit anti-inflammatory activity by inhibiting cyclooxygenase enzymes (cox-1 and cox-2) . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins .

Mode of Action

This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . Prostaglandins are involved in various physiological processes, including inflammation, pain perception, and fever generation. Therefore, the inhibition of these enzymes can lead to anti-inflammatory and analgesic effects .

Pharmacokinetics

Thiazole compounds are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties can impact the bioavailability of the compound, influencing its therapeutic effectiveness .

Result of Action

The inhibition of COX enzymes by benzothiazole derivatives can lead to a decrease in the production of prostaglandins . This can result in anti-inflammatory and analgesic effects, as prostaglandins are key mediators of inflammation and pain .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N'-(4-fluoro-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FN3O2S/c1-21-10-7-5-9(6-8-10)14(20)18-19-15-17-13-11(16)3-2-4-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDHTZBTBCEXSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(4-fluorobenzo[d]thiazol-2-yl)-4-methoxybenzohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluoro-4-methylphenyl)-3-{[(4-fluorophenyl)(methyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B2383770.png)

![2-[(4-bromophenoxy)methyl]-1H-benzimidazole](/img/structure/B2383778.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide](/img/structure/B2383779.png)

![6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2383780.png)

![2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2383785.png)

![6-(4-fluorophenyl)-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2383791.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)